molecular formula C19H20F2N2O5S B2887583 2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351648-03-7

2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2887583
CAS No.: 1351648-03-7
M. Wt: 426.43
InChI Key: MYUPHRGEXZRPCM-UHFFFAOYSA-N
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Description

2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-difluorobenzyl group and a thiophen-2-yl group, forming a ketone structure. The oxalate salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3,4-difluorobenzyl chloride under basic conditions to form the intermediate piperazine derivative. Subsequent reaction with thiophen-2-carbonyl chloride in the presence of a suitable base yields the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperazine nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: : The ketone group can be reduced to an alcohol.

  • Substitution: : The fluorine atoms on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • N-oxide derivatives: from oxidation reactions.

  • Alcohol derivatives: from reduction reactions.

  • Substituted benzyl derivatives: from substitution reactions.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the difluorobenzyl group and the thiophen-2-yl group. Similar compounds might include other piperazine derivatives or compounds with different substituents on the benzyl ring. These compounds may have different biological activities or chemical properties.

List of Similar Compounds

  • Piperazine derivatives with different substituents

  • Compounds with benzyl rings substituted with various functional groups

  • Thiophene derivatives with different substituents

Properties

IUPAC Name

2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPHRGEXZRPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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